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Compound of Interest |

alpha-Cyclopropyl-4-
Compound Name:
methoxybenzyl alcohol
CAS No.: 6552-45-0
Cat. No.: B1617002

Focus Compound: [1-(4-Methoxyphenyl)cyclopropyllmethanol (CAS 16728-03-3) Secondary
Isomer:

-Cyclopropyl-4-methoxybenzyl alcohol[1]

Executive Summary & Core Stoichiometry

In the context of medicinal chemistry, the molecular formula C11H1402 containing a
cyclopropyl moiety represents a high-value pharmacophore. The cyclopropyl group is not
merely a structural spacer; it is a metabolic modulator used to restrict conformation and block
cytochrome P450 oxidation sites (bioisostere for gem-dimethyl or isopropyl groups).[1]

This guide focuses on the physicochemical and analytical profiling of [1-(4-
Methoxyphenyl)cyclopropyllmethanol, a critical intermediate where the cyclopropyl ring is 1,1-
disubstituted, providing a "kink" in the molecular backbone that is essential for receptor binding
affinity in various kinase inhibitors and GPCR ligands.[1]

Molecular Weight Specifications

For high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations,
researchers must distinguish between average and monoisotopic mass.[1]
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Parameter Value Significance in Protocol

Formula C11H1402 Stoichiometric basis.

Used for molarity calculations

Average Molecular Weight 178.23 g/mol o
and reagent weighing.
CRITICAL: Use this exact
Monoisotopic Mass 178.09938 Da value for HRMS extraction
windows (£ 5 ppm).
Expect a peak at 179.10 Da
Isotopic Pattern (M+1) ~12.2% (due to 13C natural

abundance).

Structural Isomerism & Identification Strategy

A common pitfall in synthesizing C11H1402 alcohols is the generation of constitutional
isomers. The formula allows for two distinct "cyclopropyl alcohol” configurations. Distinguishing
these is non-negotiable for regulatory compliance.

Isomer A vs. Isomer B

o Target Scaffold (Primary Alcohol): [1-(4-Methoxyphenyl)cyclopropyllmethanol (CAS 16728-
03-3).[1][2]

o Structure: Quaternary carbon linking the benzene, cyclopropane, and methanol group.
o Key Feature: Achiral (unless the benzene is further substituted).

e Common Impurity/lsomer (Secondary Alcohol):
-Cyclopropyl-4-methoxybenzyl alcohol.[1]

o Structure: Chiral center at the alcohol carbon; cyclopropane is a side group.

NMR Diagnostic Logic

To validate the structure, focus on the aliphatic region of the *H-NMR.
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o Target (Primary Alcohol): Look for a singlet (~3.6-3.8 ppm) integrating to 2 protons (the -CHz-
OH).[1] The cyclopropyl protons will appear as two symmetric multiplets because the ring is
on a quaternary center.

e Isomer (Secondary Alcohol): Look for a doublet (~4.0-4.5 ppm) integrating to 1 proton (the -
CH-OH).[1] The cyclopropy! protons will be complex multiplets due to the adjacent chiral
center.

Synthetic Pathways & Process Chemistry

The synthesis of the target [1-(4-Methoxyphenyl)cyclopropyllmethanol requires constructing the
quaternary center via a double alkylation strategy, followed by reduction.[1]

Reaction Workflow (Graphviz)

Fig 1. Synthetic route to 1,1-disubstituted cyclopropyl alcohol via nitrile alkylation.
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Figure 1: The "Nitrile Route" is preferred over ester synthesis for this scaffold due to the
commercial availability of phenylacetonitriles and the stability of the nitrile anion during
cyclopropanation.[1]

Detailed Protocol: Reduction Step

Context: This step converts the carboxylic acid (or ester) intermediate to the final C11H1402
alcohol.

e Setup: Flame-dry a 2-neck round bottom flask under Argon.

o Reagent Prep: Charge with LiAlH4 (1.5 eq) suspended in anhydrous THF. Cool to 0°C.
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» Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in THF and add
dropwise. Caution: Exothermic Hz evolution.[1]

e Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiOz, 30%
EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should
appear.

o Fieser Workup: Quench sequentially with water (

mL), 15% NaOH (

mL), and water (

mL) where

is the mass of LiAlH4 in grams.

 Purification: Filter the granular precipitate. Concentrate filtrate. Recrystallize from
Hexane/Et20 if necessary.

Analytical Validation (Self-Validating System)

For drug development, purity must be established using orthogonal methods (Chromatography
+ Spectroscopy).

HPLC-UV/MS Method Parameters

This method separates the target alcohol from potential unreacted ketone or acid precursors.[1]
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Parameter Condition Rationale

C18 Reverse Phase (e.g., o
Standard hydrophobicity

Column Agilent Zorbax SB-C18, )
retention.[1]
3.5um)
) ] ) Proton source for ionization
Mobile Phase A Water + 0.1% Formic Acid
(MS).
) Acetonitrile + 0.1% Formic )
Mobile Phase B ) Elution strength.
Acid
Captures polar impurities early;
Gradient 5% B to 95% B over 10 min elutes the alcohol (~6-7 min).
[1]
The 4-methoxyphenyl
Detection UV @ 254 nm & 280 nm chromophore absorbs strongly
here.[1]
Look for
MS Mode ESI Positive (+ve) and

Mass Spectrometry Fragmentation Logic (Graphviz)
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Parent lon

[M+H]+ = 179.1 Fig 2. Expected ESI-MS fragmentation pattern for structural confirmation.
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Applications in Drug Discovery

The C11H1402 cyclopropyl alcohol scaffold is rarely the final drug; it is a chiral building block
or a linker.

o Metabolic Stability: The cyclopropyl ring inhibits

-hydroxylation.[1] Unlike an isopropyl group, the cyclopropyl C-H bonds have higher bond
dissociation energy (~106 kcal/mol vs 98 kcal/mol), making them resistant to CYP450 attack

[1].

Conformational Lock: In dopamine transporter inhibitors or kinase inhibitors, the cyclopropyl
ring locks the phenyl ring and the hydroxymethyl group into a specific dihedral angle,
reducing the entropic penalty of binding to the target protein [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1617002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

